molecular formula C6H12F2O2 B13578345 2,2-Difluoro-5-methoxypentan-1-ol

2,2-Difluoro-5-methoxypentan-1-ol

Cat. No.: B13578345
M. Wt: 154.15 g/mol
InChI Key: AEWBLGLTSZQPIN-UHFFFAOYSA-N
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Description

2,2-Difluoro-5-methoxypentan-1-ol is a fluorinated alcohol with the molecular formula C₆H₁₂F₂O₂. Its structure features a pentan-1-ol backbone substituted with two fluorine atoms at the C2 position and a methoxy group at the C5 position. This compound combines the polar hydroxyl group with fluorine’s electronegativity and the methoxy group’s ether functionality, making it a unique candidate for applications in pharmaceuticals, agrochemicals, or specialty solvents.

Properties

Molecular Formula

C6H12F2O2

Molecular Weight

154.15 g/mol

IUPAC Name

2,2-difluoro-5-methoxypentan-1-ol

InChI

InChI=1S/C6H12F2O2/c1-10-4-2-3-6(7,8)5-9/h9H,2-5H2,1H3

InChI Key

AEWBLGLTSZQPIN-UHFFFAOYSA-N

Canonical SMILES

COCCCC(CO)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-5-methoxypentan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,2-difluoropentanol and methanol.

    Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis

    Purification: The product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2,2-Difluoro-5-methoxypentan-1-ol may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-5-methoxypentan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium iodide (NaI) in acetone.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaI in acetone or other polar aprotic solvents.

Major Products

    Oxidation: Formation of 2,2-difluoro-5-methoxypentanone.

    Reduction: Formation of 2,2-difluoro-5-methoxypentane.

    Substitution: Formation of 2,2-diiodo-5-methoxypentan-1-ol.

Scientific Research Applications

2,2-Difluoro-5-methoxypentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals which often exhibit enhanced metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism by which 2,2-Difluoro-5-methoxypentan-1-ol exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. The methoxy group can also play a role in modulating the compound’s lipophilicity and overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs, physicochemical properties, and regulatory considerations.

Structural Comparison

A structural comparison with related alcohols highlights key differences (Table 1):

Compound Name Functional Groups Molecular Formula Key Structural Features
2,2-Difluoro-5-methoxypentan-1-ol –OH (C1), –F (C2), –OCH₃ (C5) C₆H₁₂F₂O₂ Linear chain; dual fluorine substitution
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol –OH (C2), cyclopentenyl (C5), –CH₃ (C3) C₁₄H₂₄O Branched cyclic structure; methyl groups

The target compound’s linear fluorinated chain contrasts sharply with the cyclic, branched structure of 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol. Fluorine’s electronegativity may enhance polarity and hydrogen-bonding capacity compared to the latter’s hydrophobic cyclopentenyl group .

Physicochemical Properties

While direct data for 2,2-Difluoro-5-methoxypentan-1-ol are lacking, inferences can be drawn:

  • Boiling Point: Fluorine substitution typically increases boiling points relative to non-fluorinated analogs due to dipole interactions.
  • Solubility : The methoxy group may improve solubility in polar solvents compared to hydrocarbons like the cyclopentenyl analog.
  • Stability : Fluorinated alcohols are generally resistant to oxidation but may exhibit acidity at the hydroxyl group.

Biological Activity

2,2-Difluoro-5-methoxypentan-1-ol is a fluorinated alcohol that has garnered attention in the fields of chemistry and biology due to its unique structural properties. The presence of fluorine atoms and a methoxy group on a pentanol backbone imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

The molecular formula of 2,2-Difluoro-5-methoxypentan-1-ol is C6H12F2O2, with a molecular weight of 154.15 g/mol. Its IUPAC name is 2,2-difluoro-5-methoxypentan-1-ol. The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution, which can lead to the formation of diverse derivatives useful in medicinal chemistry and other applications.

PropertyValue
Molecular FormulaC6H12F2O2
Molecular Weight154.15 g/mol
IUPAC Name2,2-difluoro-5-methoxypentan-1-ol
InChIInChI=1S/C6H12F2O2/c1-10-4-2-3-6(7,8)5-9/h9H,2-5H2,1H3
InChI KeyAEWBLGLTSZQPIN-UHFFFAOYSA-N
Canonical SMILESCOCCCC(CO)(F)F

The biological activity of 2,2-Difluoro-5-methoxypentan-1-ol is hypothesized to stem from its interactions with various molecular targets within biological systems. The fluorine atoms can influence the compound's reactivity and binding affinity to enzymes or receptors. Additionally, the methoxy group may modulate its lipophilicity and pharmacokinetic properties, enhancing its potential as a drug candidate.

Biological Activity

Research has indicated that 2,2-Difluoro-5-methoxypentan-1-ol exhibits several biological activities:

1. Enzyme Interaction: Studies suggest that the compound may affect enzyme function by altering substrate binding or enzyme conformation due to its unique electronic properties imparted by the fluorine atoms.

2. Antimicrobial Properties: Preliminary investigations have shown potential antimicrobial activity against certain bacterial strains. The presence of fluorine can enhance the lipophilicity of the molecule, potentially improving membrane permeability and efficacy against microbial targets.

3. Drug Development Potential: The compound is being explored for its role in drug development, particularly in designing fluorinated pharmaceuticals that often exhibit enhanced metabolic stability and bioavailability .

Case Studies

A few notable studies highlight the biological implications of 2,2-Difluoro-5-methoxypentan-1-ol:

Study 1: Enzyme Inhibition

In a study examining the inhibition of specific enzymes involved in metabolic pathways, 2,2-Difluoro-5-methoxypentan-1-ol was found to inhibit enzyme activity at micromolar concentrations. This suggests that the compound could be developed as a lead candidate for therapeutic agents targeting metabolic disorders .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of 2,2-Difluoro-5-methoxypentan-1-ol against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control compounds, suggesting its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 2,2-Difluoro-5-methoxypentan-1-ol, it is essential to compare it with structurally similar compounds:

CompoundKey FeaturesBiological Activity
2,2-Difluoropentanol Lacks methoxy group; less versatileLimited biological activity
5-Methoxypentan-1-ol No fluorine; different reactivityVarying biological effects
Fluorinated Bicyclo Compounds Saturated bioisosteres; used in drug discoveryEnhanced interaction with targets

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